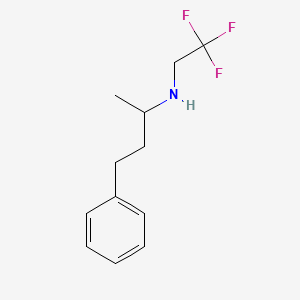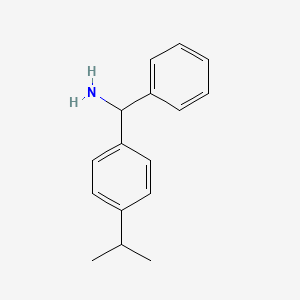![molecular formula C15H13ClO3 B1462130 (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone CAS No. 938458-60-7](/img/structure/B1462130.png)
(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Vue d'ensemble
Description
“(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone” is a chemical compound with the molecular formula C15H13ClO3 . It has a molecular weight of 276.72 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone” is 1S/C15H13ClO3/c1-18-10-19-14-7-3-5-12(9-14)15(17)11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone” is a liquid at room temperature . The compound has a molecular weight of 276.72 .Applications De Recherche Scientifique
Anticancer Potential
A derivative within the phenstatin family, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has shown significant cytotoxicity against tumor cell lines, including human leukemia HL-60 cells. This compound inhibits tubulin polymerization, arrests cancer cells in the G2/M phase, and induces apoptosis, highlighting its potential as an anticancer therapeutic agent (H. I. Magalhães et al., 2013).
Molecular Structure and Docking Studies
Molecular docking and structural analysis of a compound, synthesized and characterized by spectroscopic techniques and X-ray diffraction, demonstrated interactions with cancer targets, suggesting potential for anticancer applications. The study emphasized the compound's ability to fit into the active sites of proteins, indicating a method for designing targeted therapeutic agents (B. Lakshminarayana et al., 2018).
Synthesis Methods
Research on the synthesis of (2-chlorophenyl)(phenyl)methanones through Friedel–Crafts acylation using microwave heating has shown improved yields and purity, indicating efficient methodologies for creating these compounds. This approach facilitates the production of ketones with potential for further chemical modification and study in pharmaceutical applications (Jasia Mahdi et al., 2011).
Enantiomeric Purity
The development of a synthesis procedure for enantiomerically pure diarylethanes starting from related methanone compounds showcases advances in achieving high enantiomeric purities. This is critical for the pharmaceutical industry where the activity of a drug can significantly depend on its chirality (Shuo Zhang et al., 2014).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of methanone derivatives. These compounds have been synthesized and tested against various bacterial and fungal species, showing promising results that could lead to new treatments for infectious diseases (G. Thirunarayanan, 2016).
Environmental Impact Studies
Investigations into the environmental fate and behavior of benzophenone derivatives, including methanone compounds, are crucial for understanding their persistence and transformation in aquatic environments. Such studies provide insights into the potential environmental impacts of these chemicals (A.J.M. Santos & J. E. D. Esteves da Silva, 2019).
Propriétés
IUPAC Name |
(2-chlorophenyl)-[3-(methoxymethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-10-19-12-6-4-5-11(9-12)15(17)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGVLLHWROCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650773 | |
| Record name | (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone | |
CAS RN |
938458-60-7 | |
| Record name | (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)
amine](/img/structure/B1462048.png)

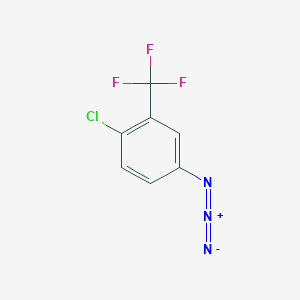

![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)

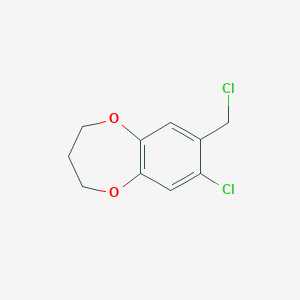
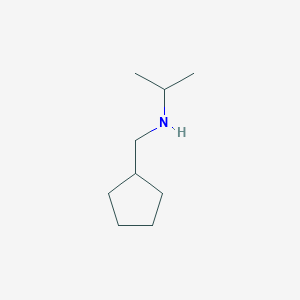
![(Prop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B1462066.png)
amine](/img/structure/B1462067.png)
